Dipotassium adipate

Description

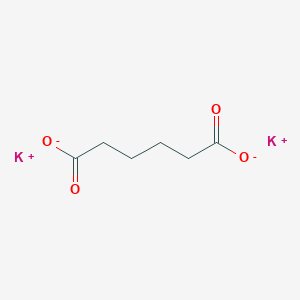

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.2K/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHCGDFZHOEXMP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K2O4 | |

| Record name | POTASSIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894861 | |

| Record name | Potassium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odourless crystals or crystalline powder | |

| Record name | POTASSIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Approximately 60 g/100 ml water (20 °C) | |

| Record name | POTASSIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

19147-16-1 | |

| Record name | Potassium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019147161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493TD6PDYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

151-152 °C (for adipic acid) | |

| Record name | POTASSIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Dipotassium Adipate

Abstract

Dipotassium adipate (C₆H₈K₂O₄), the dipotassium salt of hexanedioic acid, is a compound of significant interest across various scientific and industrial domains.[1][2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and applications. We delve into the fundamental chemistry of its formation through a detailed neutralization protocol, emphasizing the rationale behind each procedural step. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough, practical understanding of this versatile dicarboxylic acid salt.

Introduction and Significance

This compound, identified by CAS Number 19147-16-1, is a white, odorless crystalline powder formed when both carboxylic acid groups of adipic acid are neutralized by potassium ions.[3][4] Adipic acid itself is a naturally occurring dicarboxylic acid found in sources like beets and sugarcane.[3] The resulting salt exhibits high water solubility and stability, making it a valuable component in numerous applications.[3][5]

In the food industry, it is recognized as additive E357, where it functions primarily as an acidity regulator to maintain stable pH levels.[1][3] Its utility extends to cosmetics as a buffering agent and to industrial formulations as a corrosion inhibitor.[3] For pharmaceutical and drug development professionals, this compound serves as a potential electrolyte replenisher in cases of hypokalemia and as a buffering component in formulation studies.

This guide offers an expert-level walkthrough of its synthesis and a detailed examination of its properties, providing a foundational resource for laboratory and industrial applications.

Synthesis of this compound via Acid-Base Neutralization

The most direct and common method for synthesizing this compound is through the neutralization of adipic acid with a stoichiometric amount of potassium hydroxide (KOH). This reaction is a classic acid-base titration driven to completion.

Underlying Chemistry and Stoichiometry

Adipic acid (C₆H₁₀O₄) is a dicarboxylic acid, meaning it has two protons that can be donated from its two carboxyl groups (-COOH). To form the dipotassium salt, both of these acidic protons must react with a strong base like potassium hydroxide. The reaction proceeds in a 1:2 molar ratio: one mole of adipic acid reacts with two moles of potassium hydroxide to yield one mole of this compound and two moles of water.

Reaction Equation: C₆H₁₀O₄ (Adipic Acid) + 2 KOH (Potassium Hydroxide) → K₂C₆H₈O₄ (this compound) + 2 H₂O (Water)

This stoichiometry is critical. Using an insufficient amount of KOH would result in a mixture of unreacted adipic acid, monopotassium adipate, and the desired this compound. Conversely, an excess of KOH would lead to a final product contaminated with the base.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process controls, ensuring the reaction proceeds to completion and yields a high-purity product.

Materials and Reagents:

-

Adipic Acid (C₆H₁₀O₄), high purity

-

Potassium Hydroxide (KOH) pellets or flakes

-

Deionized or Distilled Water

-

Ethanol (for recrystallization)

-

Reaction Vessel (e.g., 500 mL borosilicate beaker)

-

Magnetic Stirrer and Stir Bar

-

Heating Mantle or Hot Plate

-

Digital pH Meter, calibrated

-

Ice Bath

-

Büchner Funnel and Vacuum Flask

-

Whatman Filter Paper

-

Vacuum Oven

Step-by-Step Methodology:

-

Reagent Preparation:

-

Accurately weigh 14.61 g (0.1 mol) of adipic acid and transfer it to the 500 mL reaction vessel.

-

Add approximately 150 mL of deionized water.

-

Gently heat the mixture to 50-60°C while stirring to fully dissolve the adipic acid. Adipic acid's solubility in water increases significantly with temperature.

-

In a separate beaker, carefully prepare the potassium hydroxide solution by dissolving 11.22 g (0.2 mol) of KOH in 100 mL of cold deionized water. Causality: This dissolution is highly exothermic; preparing it in a separate vessel and allowing it to cool prevents uncontrolled temperature spikes in the main reaction.

-

-

Neutralization Reaction:

-

Place the reaction vessel containing the dissolved adipic acid on the magnetic stirrer (without heat).

-

Begin slowly adding the prepared KOH solution to the adipic acid solution dropwise using a burette or dropping funnel.

-

Rationale: A slow, controlled addition is paramount. It allows for the dissipation of the heat generated during the exothermic neutralization reaction, preventing boiling and potential side reactions.

-

Continuously monitor the pH of the mixture using a calibrated pH meter. The initial pH will be acidic. As the KOH is added, the pH will gradually rise. The target endpoint is a neutral pH of approximately 7.0.

-

-

Product Isolation and Purification:

-

Once the neutral pH is achieved and stable, remove the pH probe.

-

Place the reaction vessel in an ice bath and continue stirring for 30-45 minutes.

-

Rationale: The solubility of this compound is lower at reduced temperatures. This cooling step induces crystallization, allowing the solid product to precipitate out of the solution.

-

Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

-

Purification via Recrystallization:

-

Transfer the crude product to a clean beaker.

-

Add a minimal amount of a hot 90:10 water/ethanol mixture until the solid just dissolves.

-

Rationale: Recrystallization is a powerful purification technique. The desired compound is soluble in the hot solvent, while impurities are either insoluble (and can be filtered off) or remain in the cold solvent after the desired product crystallizes.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filter the purified crystals and wash with a small volume of cold ethanol.

-

-

Drying:

-

Dry the purified this compound crystals in a vacuum oven at 60-70°C until a constant weight is achieved.

-

Rationale: Drying under vacuum at a moderate temperature removes residual water and ethanol without causing thermal decomposition of the product. The final product should be a fine, free-flowing white powder.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The utility of this compound is dictated by its distinct physical and chemical characteristics.

Key Identifiers and Structural Information

| Property | Value | Source |

| IUPAC Name | dipotassium;hexanedioate | [4][6] |

| CAS Number | 19147-16-1 | [1][7] |

| EC Number | 242-838-1 | [1][7] |

| Molecular Formula | C₆H₈K₂O₄ | [1] |

| Molecular Weight | 222.32 g/mol | [1][4] |

| Canonical SMILES | C(CCC(=O)[O-])CC(=O)[O-].[K+].[K+] | [1][4] |

| InChI Key | GCHCGDFZHOEXMP-UHFFFAOYSA-L | [1][4] |

Physical and Chemical Data

| Property | Description | Source |

| Appearance | White, odorless crystalline powder. | [3][4][5] |

| Solubility | Highly soluble in water (~60 g/100 mL at 20°C). | [3][4] |

| Melting Point | ~185°C (literature value, may vary). | [5] |

| Boiling Point | ~338.5°C (estimated). | [5][8] |

| Stability | Stable under standard conditions. | [5] |

| Reactivity | Reactive with strong oxidizing agents. | [5] |

| Hygroscopicity | Hygroscopic; should be stored in a tightly closed container. | [5] |

| Topological Polar Surface Area | 80.3 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Analytical Characterization

To confirm the identity and purity of the synthesized product, several analytical techniques can be employed.

-

Acid-Base Titration: A known mass of the synthesized salt can be dissolved in water and titrated with a standardized strong acid (e.g., HCl). The endpoint, detected by a pH meter, can be used to calculate the equivalent weight and confirm the purity of the dipotassium salt.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will validate the synthesis by showing the disappearance of the broad O-H stretch characteristic of the carboxylic acid starting material (around 3000 cm⁻¹) and the strong, characteristic absorption bands of the carboxylate anion (COO⁻) around 1550-1610 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the carbon skeleton of the adipate molecule, ensuring no degradation or side reactions have occurred.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and potassium, which can be compared against the theoretical values calculated from the molecular formula C₆H₈K₂O₄.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazards: The primary hazard is eye irritation (H320).[7][9] Avoid getting the substance in the eyes, on skin, or on clothing.[5][9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses.[7] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust.[7]

-

First Aid:

-

Storage: this compound is hygroscopic.[5] It must be stored in a cool, dry, and well-ventilated area in a tightly closed container to prevent moisture absorption.[5]

-

Fire Safety: The material may be combustible at high temperatures.[5] In case of a fire, use a dry chemical powder for small fires or a water spray/fog for larger fires.[5] Combustion produces carbon oxides (CO, CO₂) and potassium oxide.[5]

Logical Relationships Diagram

Caption: Relationship between properties and applications.

References

-

Potassium adipate. (2026). Grokipedia. [Link]

-

POTASSIUM ADIPATE. Ataman Kimya. [Link]

-

Potassium adipate | C6H8K2O4. PubChem, National Institutes of Health. [Link]

-

This compound, 19147-16-1. The Good Scents Company. [Link]

-

Potassium adipate. Wikipedia. [Link]

-

Potassium adipate - Descrizione. (2023). skin-search.com. [Link]

-

Potassium Adipate or this compound SDS of Manufacturers. Aadhunik Industries. [Link]

Sources

- 1. Potassium adipate - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Potassium adipate | C6H8K2O4 | CID 9794493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium adipate or this compound Manufacturers, with SDS [mubychem.com]

- 6. Potassium adipate - Descrizione [tiiips.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound, 19147-16-1 [thegoodscentscompany.com]

- 9. Potassium Adipate or this compound SDS of Manufacturers [adipicacid.net]

An In-depth Technical Guide to the Molecular Structure of Dipotassium Adipate

This guide provides a comprehensive technical overview of the molecular structure and physicochemical properties of dipotassium adipate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights into the compound's characterization and application.

Introduction: Understanding this compound

This compound, the dipotassium salt of adipic acid, is a compound of significant interest in the pharmaceutical and food industries.[1][2] Its primary role stems from its function as an acidity regulator and buffering agent.[1][2] Chemically, it is identified by the formula C₆H₈K₂O₄ and a molecular weight of approximately 222.32 g/mol .[2][3][4] This white, odorless crystalline powder exhibits high solubility in water, a key characteristic for its various applications.[2][3]

Table 1: Core Identification and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Dipotassium hexanedioate | [3][4] |

| Chemical Formula | C₆H₈K₂O₄ | [2][3][4] |

| Molecular Weight | ~222.32 g/mol | [2][3][4] |

| CAS Number | 19147-16-1 | [3] |

| Appearance | White, odorless crystalline powder | [1][2][3] |

| Water Solubility | Approx. 60 g/100 mL at 20 °C | [2][3] |

Molecular Structure and Bonding

A thorough understanding of the three-dimensional arrangement of atoms and the nature of the chemical bonds within this compound is crucial for predicting its behavior in various formulations.

The Adipate Dianion

The core of the molecule is the adipate dianion (C₆H₈O₄²⁻), formed by the deprotonation of the two carboxylic acid groups of adipic acid. This dianion consists of a flexible six-carbon backbone. The flexibility of this aliphatic chain allows the molecule to adopt various conformations in solution and in the solid state. The two terminal carboxylate groups (-COO⁻) are where the ionic interaction with the potassium cations occurs.

Crystallographic Analysis: An Inferred Structure

While a specific, publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database or other crystallographic repositories, its structure can be inferred with a high degree of confidence by examining the crystal structures of analogous potassium salts of dicarboxylic acids.

Studies on potassium salts of similar dicarboxylic acids reveal that the coordination environment of the potassium ion is a key determinant of the overall crystal packing. The potassium cation typically exhibits a coordination number ranging from 6 to 8, interacting with oxygen atoms from the carboxylate groups of neighboring adipate dianions. These interactions create a complex three-dimensional coordination polymer network.

The adipate dianion itself is expected to adopt a relatively planar, extended conformation in the crystal lattice to maximize packing efficiency and facilitate the coordination of the potassium ions. The C-O bond lengths within the carboxylate groups will be intermediate between a single and a double bond, indicative of delocalized electrons across the O-C-O system.

Caption: Inferred ionic bonding in this compound.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the functional groups and chemical environment of the atoms within this compound.

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FTIR) spectrum of this compound is dominated by the characteristic vibrations of the carboxylate and methylene groups.

-

Carboxylate Vibrations: The most prominent peaks are the asymmetric and symmetric stretching vibrations of the carboxylate groups (-COO⁻). The asymmetric stretch typically appears as a strong, broad band in the region of 1550-1610 cm⁻¹, while the symmetric stretch is found in the 1400-1450 cm⁻¹ region. The presence of these two distinct bands, in place of the sharp C=O stretch of a carboxylic acid (around 1700-1725 cm⁻¹), is definitive evidence of salt formation.

-

Methylene Vibrations: The C-H stretching vibrations of the methylene (-CH₂-) groups in the aliphatic chain are observed in the 2850-2950 cm⁻¹ region. The scissoring and rocking vibrations of the methylene groups give rise to weaker absorptions in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple. Due to the symmetry of the adipate dianion, two sets of chemically equivalent protons are expected:

-

The four protons on the carbons adjacent to the carboxylate groups (C2 and C5) will appear as a multiplet.

-

The four protons on the central carbons (C3 and C4) will appear as a distinct multiplet, typically at a slightly different chemical shift.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the symmetry of the molecule, showing three distinct signals:

-

A signal for the two equivalent carboxylate carbons (C1 and C6).

-

A signal for the two equivalent carbons adjacent to the carboxylates (C2 and C5).

-

A signal for the two equivalent central carbons (C3 and C4).

-

Raman Spectroscopy

Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to IR spectroscopy. The key Raman bands for this compound are expected to be:

-

C-C Backbone Vibrations: The stretching vibrations of the carbon-carbon single bonds in the aliphatic chain will give rise to distinct Raman signals.

-

Symmetric Carboxylate Stretch: The symmetric stretching vibration of the carboxylate group is often strong and well-defined in the Raman spectrum.

Synthesis and Chemical Reactivity

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from adipic acid and potassium hydroxide.

Materials:

-

Adipic acid (C₆H₁₀O₄)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol (for recrystallization)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH meter or pH paper

Procedure:

-

Dissolution: Dissolve a known molar quantity of adipic acid in a minimal amount of warm deionized water with stirring.

-

Neutralization: In a separate vessel, prepare a solution containing two molar equivalents of potassium hydroxide in deionized water.

-

Reaction: Slowly add the potassium hydroxide solution to the adipic acid solution with continuous stirring. The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

pH Adjustment: Monitor the pH of the reaction mixture. The addition of potassium hydroxide is complete when the pH reaches a stable value in the neutral to slightly basic range (pH 7-8).

-

Isolation and Purification:

-

The resulting solution of this compound can be concentrated by heating to drive off excess water.

-

The concentrated solution is then cooled to induce crystallization.

-

For higher purity, the crude product can be recrystallized from a water-ethanol mixture.

-

The purified crystals are collected by filtration and dried under vacuum.

-

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions. Its reactivity is primarily associated with the carboxylate groups and the potassium cations.

-

Hygroscopicity: As with many ionic salts, this compound is hygroscopic and should be stored in a dry environment.

-

Thermal Decomposition: Upon heating to high temperatures, this compound will decompose. The decomposition products are typically potassium carbonate, carbon dioxide, and various organic fragments. A detailed thermal analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required to determine the precise decomposition temperatures and thermodynamic parameters.

Applications in Research and Drug Development

The primary application of this compound in the pharmaceutical industry is as an excipient, specifically as a buffering agent.[1][5]

-

pH Control in Formulations: The adipate/adipic acid buffer system can be used to maintain the pH of liquid and semi-solid formulations within a desired range. This is critical for the stability and solubility of many active pharmaceutical ingredients (APIs). By controlling the pH, formulators can prevent the degradation of pH-sensitive APIs and enhance their bioavailability.

-

Ionic Strength Modifier: In some formulations, this compound can also be used to adjust the ionic strength, which can influence the solubility and stability of proteins and other large molecules.

-

Potential for Controlled Release: The interaction of the adipate dianion with certain APIs could potentially be explored for developing simple controlled-release formulations, although this is not a primary application.

When considering this compound as an excipient, it is imperative to conduct thorough compatibility studies with the specific API to ensure that there are no detrimental interactions that could affect the safety, efficacy, or stability of the final drug product.

Conclusion

This compound is a well-defined chemical entity with a molecular structure dominated by the ionic interactions between the flexible adipate dianion and potassium cations. Its physicochemical properties, particularly its high water solubility and buffering capacity, make it a valuable excipient in pharmaceutical formulations. A comprehensive understanding of its molecular structure, spectroscopic characteristics, and chemical reactivity, as outlined in this guide, is essential for its effective and reliable application in research and drug development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9794493, Potassium adipate. Retrieved from [Link].

- Grokipedia (2026). Potassium adipate.

-

Wikipedia (2023). Potassium adipate. Retrieved from [Link].

-

Ataman Kimya. POTASSIUM ADIPATE. Retrieved from [Link].

-

Tiiip. Potassium adipate - Descrizione. Retrieved from [Link].

-

Organic Syntheses. Ethyl adipate. Retrieved from [Link].

- Google Patents. Processes for producing monoammonium adipate and conversion of monoammonium adipate to adipic acid.

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of Dipotassium Adipate

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of dipotassium adipate (E357), a widely utilized food additive. Primarily functioning as an acidity regulator, its efficacy is rooted in the fundamental chemical principles of buffer systems. This document elucidates its chemical properties, the core buffering mechanism, its systemic metabolic fate, and secondary functions. Furthermore, it details standardized experimental protocols for the characterization of its key properties, offering a complete scientific overview for researchers, food scientists, and drug development professionals.

Chemical Identity and Properties of this compound

This compound, also known as potassium adipate, is the dipotassium salt of adipic acid.[1][2] Adipic acid itself is a naturally occurring dicarboxylic acid found in sources like beets and sugarcane. For commercial use, it is synthetically produced. As the potassium salt of a weak acid, its primary role in various applications is to modulate and stabilize pH.[1]

Chemical Structure and Nomenclature

-

IUPAC Name: Dipotassium hexanedioate[3]

-

Chemical Formula: C₆H₈K₂O₄[1]

-

CAS Number: 19147-16-1[2]

-

E Number: E357[1]

The molecule consists of a six-carbon aliphatic chain with carboxylate groups at both ends, each associated with a potassium ion.

Physicochemical Properties

A summary of key physicochemical properties is crucial for understanding its behavior in aqueous systems.

| Property | Value | Source(s) |

| Molecular Weight | 222.32 g/mol | [1][3] |

| Appearance | White, odorless crystalline powder | [1][3][4] |

| Solubility in Water | Approx. 60 g/100 mL (at 20°C) | [1][3] |

| pKa of Adipic Acid (pKa₁) | ~4.43 | N/A |

| pKa of Adipic Acid (pKa₂) | ~5.41 | N/A |

| Melting Point | ~185°C (literature) | [4][5] |

| Boiling Point | ~338.5°C (estimated) | [6] |

Note: pKa values are for the parent adipic acid, which are fundamental to the buffering mechanism of its salt.

The Core Mechanism of Action: Acidity Regulation and Buffering

The principal function of this compound is to act as an acidity regulator, which is a direct consequence of its behavior as a salt of a weak diprotic acid (adipic acid) and a strong base (potassium hydroxide). When dissolved in water, it establishes a buffer system.

Dissociation in Aqueous Solutions

Upon dissolution in an aqueous medium, this compound fully dissociates to yield two potassium ions (K⁺) and an adipate dianion (C₆H₈O₄²⁻). The adipate dianion is the conjugate base of the hydrogen adipate ion (HC₆H₈O₄⁻), which is itself the conjugate base of adipic acid (H₂C₆H₈O₄). This creates a dynamic equilibrium involving the adipate dianion, hydrogen adipate, and adipic acid, allowing the solution to resist significant changes in pH upon the addition of an acid or a base.

Caption: Dissociation and buffering equilibrium of this compound.

The Adipic Acid/Adipate Buffer System

The effectiveness of this buffer system is centered around the two pKa values of adipic acid.

-

Response to Added Acid (H⁺): If an acid is introduced, the hydrogen ions are neutralized by the adipate dianion and the hydrogen adipate ion, shifting the equilibrium to the left to form the more protonated species.

-

C₆H₈O₄²⁻ + H⁺ ⇌ HC₆H₈O₄⁻

-

HC₆H₈O₄⁻ + H⁺ ⇌ H₂C₆H₈O₄

-

-

Response to Added Base (OH⁻): If a base is introduced, the hydroxide ions are neutralized by the available protons from adipic acid and hydrogen adipate, shifting the equilibrium to the right to form the deprotonated species and water.

-

H₂C₆H₈O₄ + OH⁻ ⇌ HC₆H₈O₄⁻ + H₂O

-

HC₆H₈O₄⁻ + OH⁻ ⇌ C₆H₈O₄²⁻ + H₂O

-

This capacity to absorb both acidic and basic shocks makes this compound an effective agent for maintaining a stable pH in food products, preventing spoilage and ensuring consistent flavor and texture.[7][8]

Systemic Fate and Metabolism

For any food additive, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for safety assessment.

ADME Profile

This compound is readily absorbed in the gastrointestinal tract. Once absorbed, it dissociates into potassium and adipate ions.

-

Potassium (K⁺): The potassium ion enters the body's potassium pool and is handled like any other dietary source of potassium, playing a vital role in electrolyte balance and cellular function.

-

Adipate (C₆H₈O₄²⁻): The adipate ion is metabolized through pathways common to other dicarboxylic acids. It is largely metabolized in the body, with any remainder excreted in the urine. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has set a group acceptable daily intake (ADI) of 0–5 mg/kg body weight for adipic acid and its salts, underscoring its safety for consumption.[1]

The Metabolic Pathway of Adipic Acid

Adipic acid is primarily metabolized via a pathway analogous to the β-oxidation of fatty acids.[9][10] This process involves the conversion of adipic acid into intermediates that can enter the Krebs cycle (citric acid cycle). A key step is the degradation into succinyl-CoA and acetyl-CoA.[9] This biological pathway allows the body to process and utilize the adipate molecule.

Caption: Metabolic fate of adipic acid via β-oxidation.

Secondary Mechanism: Sequestrant Action

Beyond its primary role as a pH regulator, this compound can also function as a sequestrant.[11] Sequestrants, also known as chelating agents, improve the quality and stability of food products by forming stable complexes with polyvalent metal ions like iron, copper, and nickel.[12][13][14] These metal ions can act as catalysts for oxidative reactions that lead to rancidity in fats and degradation of vitamins and colors.[11][14] By binding these ions, this compound renders them chemically inert, thereby preventing spoilage and extending product shelf-life.[13][15]

Experimental Protocols for Characterization

To validate the functional properties of this compound, specific analytical methods are employed. The determination of the pKa values of its parent acid is fundamental to quantifying its buffering capacity.

Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and highly precise method for determining the acid dissociation constants (pKa) of a substance.[16]

Objective: To determine the pKa₁ and pKa₂ values of adipic acid.

Materials:

-

Adipic acid standard

-

0.1 M standardized sodium hydroxide (NaOH) solution

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Deionized water

Methodology:

-

Preparation: Accurately weigh a known amount of adipic acid and dissolve it in a known volume of deionized water in the beaker.

-

Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Titration: Begin stirring the solution at a constant, moderate speed. Record the initial pH.

-

Data Collection: Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Endpoint Detection: Continue adding titrant and recording pH values until the pH has risen significantly and stabilized at a high value, well past the second equivalence point.

-

Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The curve for a diprotic acid will show two inflection points. The pH at the halfway point to the first equivalence point corresponds to pKa₁, and the pH at the halfway point between the first and second equivalence points corresponds to pKa₂.

Regulatory Status and Safety

This compound is recognized as a safe food additive by major international regulatory bodies. The European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated its safety.[1][17] All food additives that were permitted for use in the EU before January 2009 are subject to a systematic re-evaluation by EFSA to ensure they meet the latest scientific standards.[17][18] The established acceptable daily intake (ADI) for adipic acid and its salts is 0-5 mg/kg of body weight.[1]

Conclusion

The mechanism of action of this compound is elegantly simple and effective, relying on the fundamental chemistry of its parent dicarboxylic acid. Its primary function as an acidity regulator is achieved through the formation of a robust buffer system capable of neutralizing both acids and bases. This action is complemented by its secondary role as a sequestrant, which further enhances food stability by inactivating pro-oxidative metal ions. Its well-understood metabolic fate and favorable safety profile, confirmed by major regulatory agencies, solidify its position as a versatile and reliable additive in the food industry.

References

-

Sequestrant - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

What Is Sequestrant Molecular Gastronomy Glossary - Amazing Food Made Easy. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sequestrants – EU Specialty Food Ingredients. (n.d.). Retrieved January 14, 2026, from [Link]

-

Raising agents, glazing agents and sequesterants for the food industry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sequestering agents as food additives ppt | PPTX - Slideshare. (n.d.). Retrieved January 14, 2026, from [Link]

-

Potassium adipate - Grokipedia. (2026, January 7). Retrieved January 14, 2026, from [Link]

-

Potassium adipate or this compound Manufacturers, with SDS - Muby Chemicals. (n.d.). Retrieved January 14, 2026, from [Link]

-

POTASSIUM ADIPATE - Ataman Kimya. (n.d.). Retrieved January 14, 2026, from [Link]

-

Potassium adipate | C6H8K2O4 | CID 9794493 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound, 19147-16-1 - The Good Scents Company. (n.d.). Retrieved January 14, 2026, from [Link]

-

E357 Potassium adipate - Additives - Food - Risks/Facts/Backgrounds. (n.d.). Retrieved January 14, 2026, from [Link]

-

E357 (potassium adipate) – what is it? | Properties, application | antioxidants and acidity regulators | Foodcom S.A. (n.d.). Retrieved January 14, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Potassium adipate. (2023, April 13). Retrieved January 14, 2026, from [Link]

-

Research Progress on the Construction of Artificial Pathways for the Biosynthesis of Adipic Acid by Engineered Microbes - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Re-evaluation - European Commission's Food Safety. (n.d.). Retrieved January 14, 2026, from [Link]

-

Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Food additives - EFSA - European Union. (n.d.). Retrieved January 14, 2026, from [Link]

-

Potassium Adipate or this compound Manufacturers. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Potassium adipate [tiiips.com]

- 3. Potassium adipate | C6H8K2O4 | CID 9794493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium adipate or this compound Manufacturers, with SDS [mubychem.com]

- 5. Potassium Adipate or this compound Manufacturers [adipicacid.net]

- 6. This compound, 19147-16-1 [thegoodscentscompany.com]

- 7. E357 Potassium adipate - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]

- 8. E357 (potassium adipate) – what is it? | Properties, application | antioxidants and acidity regulators | Foodcom S.A. [foodcom.pl]

- 9. mdpi.com [mdpi.com]

- 10. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sequestrants – EU Specialty Food Ingredients [specialtyfoodingredients.eu]

- 12. Sequestrant - Wikipedia [en.wikipedia.org]

- 13. amazingfoodmadeeasy.com [amazingfoodmadeeasy.com]

- 14. Raising agents, glazing agents and sequesterants for the food industry – Food Additives and Food Quality Assurance [ebooks.inflibnet.ac.in]

- 15. Sequestering agents as food additives ppt | PPTX [slideshare.net]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Food additives | EFSA [efsa.europa.eu]

- 18. Re-evaluation - Food Safety - European Commission [food.ec.europa.eu]

"Physical and chemical properties of dipotassium adipate"

An In-Depth Technical Guide to the Physical and Chemical Properties of Dipotassium Adipate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₈K₂O₄) is the potassium salt of adipic acid, a six-carbon dicarboxylic acid.[1][2] While its application as a food additive (E357) for acidity regulation is well-documented, its potential in the pharmaceutical sciences as a versatile excipient is of growing interest to researchers and formulation scientists.[3] This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound. Moving beyond a simple recitation of data, this document elucidates the causality behind its behavior, presents detailed experimental protocols for its characterization, and explores its functional applications in research and drug development. The information herein is intended to empower scientists to leverage the unique properties of this compound in creating stable, effective, and reliable pharmaceutical formulations.

Chemical Identity and Structure

This compound is formed by the neutralization of the two carboxylic acid groups of adipic acid with two equivalents of a potassium base.

-

IUPAC Name: Dipotassium hexanedioate[4]

-

Synonyms: Potassium adipate, Adipic acid dipotassium salt[4]

-

CAS Number: 19147-16-1[2]

-

Molecular Formula: C₆H₈K₂O₄[5]

-

Molecular Weight: 222.32 g/mol [5]

The molecular structure consists of a central six-carbon aliphatic chain, flanked by two carboxylate groups that are ionically bonded to potassium cations (K⁺).

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of an excipient are critical determinants of its functionality and suitability in a formulation. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | White, odorless crystalline powder. | [2][6] |

| Molecular Weight | 222.32 g/mol | [5] |

| Solubility in Water | Approx. 60 g/100 mL (at 20 °C). | [4][6] |

| Melting Point | ~185 °C (literature value for the salt). Note: Often cited as 151-152 °C, which is the melting point of the parent adipic acid. | [2][4][7] |

| Boiling Point | ~338.5 °C (estimated, often cited for adipic acid). | [2][7][8] |

| Topological Polar Surface Area | 80.3 Ų | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Chemical Reactivity and Stability

Understanding the stability and reactivity profile of this compound is essential for predicting its compatibility with active pharmaceutical ingredients (APIs) and other excipients.

-

Stability: The compound is stable under standard storage conditions.[2]

-

Hygroscopicity: As an ionic salt, this compound is hygroscopic and should be stored in tightly sealed containers to protect it from moisture. Excess moisture can lead to clumping and may affect dissolution behavior.

-

Incompatibilities: It is reactive with strong oxidizing agents.[2] Contact with strong acids will convert the adipate salt back to the less soluble adipic acid, causing precipitation if the concentration is sufficiently high.

-

Thermal Decomposition: When heated to decomposition, it is expected to produce carbon oxides (CO, CO₂) and potassium oxide.

Experimental Protocols for Characterization

This section provides step-by-step methodologies for the synthesis and characterization of this compound, grounded in established chemical and pharmaceutical analysis principles.

Synthesis via Acid-Base Neutralization

This protocol describes the synthesis of this compound from adipic acid and potassium hydroxide. The choice of this method is based on its simplicity, high yield, and stoichiometric precision.

Methodology:

-

Reagent Preparation: Prepare a 1.0 M solution of potassium hydroxide (KOH) in deionized water. Accurately weigh a stoichiometric amount of adipic acid (molar mass: 146.14 g/mol ).

-

Dissolution: In a reaction vessel equipped with a magnetic stirrer, dissolve the adipic acid in a minimal amount of deionized water with gentle heating (~40-50°C) to form a slurry or solution.

-

Titration/Neutralization: Slowly add the 1.0 M KOH solution to the adipic acid slurry dropwise. A 2:1 molar ratio of KOH to adipic acid is required. Monitor the pH of the solution continuously with a calibrated pH meter. The target endpoint is a stable pH between 8.0 and 9.0.

-

Crystallization: Once neutralization is complete, reduce the volume of the solution by gentle heating under vacuum to induce crystallization. Alternatively, cool the solution slowly to 0-4°C to precipitate the product.

-

Isolation and Washing: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials or excess base. Ethanol is chosen as the wash solvent due to the low solubility of the salt in it, thus minimizing product loss.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70°C until a constant weight is achieved.

Caption: Workflow for the Synthesis of this compound.

Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility, a critical parameter for predicting dissolution behavior in vivo.[1] The shake-flask method is a gold-standard technique for this purpose.[9]

Methodology:

-

System Preparation: In several sealed vials, add an excess amount of finely powdered this compound to a known volume (e.g., 10 mL) of the desired solvent (e.g., deionized water, phosphate buffer pH 7.4). The presence of excess solid is crucial to ensure saturation is reached.[1]

-

Equilibration: Place the vials in an isothermal shaker bath set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. To ensure complete removal of undissolved solid, withdraw a sample from the supernatant using a syringe and pass it through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate with the solvent. Analyze the concentration of the adipate anion using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a titration method.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Thermal Gravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the material.[10] This is vital for determining maximum processing temperatures during manufacturing (e.g., drying, hot-melt extrusion).

Methodology:

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a tared TGA pan (typically alumina or platinum).

-

Analysis: Place the pan in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10 °C/min).

-

Atmosphere: Conduct the analysis under a controlled atmosphere of inert gas, such as nitrogen, flowing at a constant rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Data Interpretation: The resulting thermogram will plot mass loss (%) versus temperature. Analyze the data to identify the onset temperature of decomposition and the temperatures corresponding to specific mass loss events. The derivative of this curve (DTG) can be used to pinpoint the temperature of maximum decomposition rate.[11]

Applications in Research and Drug Development

The properties of this compound make it a valuable excipient in pharmaceutical formulations, particularly for oral solid dosage forms. Its functions are analogous to those of other dicarboxylate salts like sodium adipate.[12][13]

pH Regulation and Buffering Agent

For APIs with pH-dependent solubility, maintaining a stable pH microenvironment within the dosage form as it transits the gastrointestinal tract is critical for consistent dissolution and absorption.[12] As the salt of a weak acid (adipic acid, pKa₁ ≈ 4.4, pKa₂ ≈ 5.4), this compound acts as an effective buffering agent.[14]

-

Mechanism of Action: Upon dissolution, the adipate ions (C₆H₈O₄²⁻) can accept protons from the gastric fluid, buffering the local environment and preventing a sharp drop in pH that could cause a weakly basic drug to precipitate. This ensures the drug remains in a dissolved state for longer, facilitating absorption.

Caption: Role of this compound as a Buffering Agent.

Potential as a Pore-Former in Controlled-Release Matrices

In insoluble matrix tablet formulations (e.g., those using ethylcellulose), drug release can be slow and incomplete. Highly water-soluble excipients like this compound can be incorporated to act as pore-formers.[12]

-

Mechanism of Action: When the tablet comes into contact with gastrointestinal fluid, the this compound particles dissolve, leaving behind a network of channels and pores within the insoluble matrix. This porous network increases the surface area available for the API to dissolve and diffuse out of the tablet, allowing for a more controlled and predictable release profile.

Salt Formation for API Stabilization and Solubility Enhancement

While this compound itself is an excipient, its parent acid, adipic acid, can be used to form salts with basic APIs. The principles guiding this application are relevant. Salt formation is a primary strategy to improve the physicochemical properties of an API, such as melting point, stability, and, most commonly, aqueous solubility.[15] The selection of adipate as a counter-ion can offer a balance of desirable properties for specific drug candidates.

Safety and Handling

This compound is generally recognized as safe (GRAS) for its use in food products.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group acceptable daily intake (ADI) of 0–5 mg/kg body weight for adipic acid and its salts.[6]

-

Handling: Standard laboratory practices should be observed. Wear safety glasses and gloves. Handle in a well-ventilated area to avoid dust formation.[2]

-

Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers to protect from moisture.

Conclusion

This compound is a multifunctional compound with well-defined physical and chemical properties that make it a compelling candidate for pharmaceutical applications. Its high water solubility, buffering capacity, and thermal stability position it as a valuable excipient for formulators seeking to overcome challenges related to the pH-dependent solubility of APIs and to design robust controlled-release dosage forms. The experimental protocols and functional insights provided in this guide offer a solid foundation for researchers to explore and validate the use of this compound in their drug development programs.

References

-

Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2025). Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

-

Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.). Organic Process Research & Development. Retrieved January 14, 2026, from [Link]

-

Solubility & Method for determination of solubility. (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. Retrieved January 14, 2026, from [Link]

-

POTASSIUM ADIPATE. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. Retrieved January 14, 2026, from [Link]

-

Reagent, Sodium adipate, 100 grams, each. (n.d.). Loba Chemie. Retrieved January 14, 2026, from [Link]

-

Potassium adipate. (2023, April 13). Tiiip. Retrieved January 14, 2026, from [Link]

-

Specifications, Uses, SDS of Sodium Adipate Manufacturers. (n.d.). Aadhunik Industries. Retrieved January 14, 2026, from [Link]

-

Potassium adipate. (2026, January 7). Grokipedia. Retrieved January 14, 2026, from [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). University of Washington. Retrieved January 14, 2026, from [Link]

-

Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) results for potassium citrate. (n.d.). MOST Wiedzy. Retrieved January 14, 2026, from [Link]

-

Sodium adipate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

1H NMR spectrum of PTA and FTIR spectra of DDM, TEP, and PTA. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Potassium adipate | C6H8K2O4. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Thermogravimetric Analysis – TGA. (n.d.). NETZSCH. Retrieved January 14, 2026, from [Link]

-

TGA/DTG/DTA diagrams from heating of pure KCl and NaCl separately and together. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

POTASSIUM ADIPATE. (2025, August 24). precisionFDA. Retrieved January 14, 2026, from [Link]

-

This compound, 19147-16-1. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Potassium adipate or this compound Manufacturers, with SDS [mubychem.com]

- 3. mtroyal.com.tr [mtroyal.com.tr]

- 4. Potassium adipate | C6H8K2O4 | CID 9794493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound, 19147-16-1 [thegoodscentscompany.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. libjournals.unca.edu [libjournals.unca.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. calpaclab.com [calpaclab.com]

- 14. benchchem.com [benchchem.com]

- 15. ptacts.uspto.gov [ptacts.uspto.gov]

An In-depth Technical Guide to the Solubility of Dipotassium Adipate in Water and Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of dipotassium adipate, a compound of significant interest in pharmaceutical and chemical research. We will delve into the theoretical underpinnings of its solubility, present available quantitative data, and provide detailed, field-proven experimental protocols for determining its solubility profile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior in various solvent systems.

Introduction to this compound and its Physicochemical Properties

This compound, with the chemical formula K₂C₆H₈O₄, is the potassium salt of adipic acid.[1] It presents as a white, odorless crystalline powder.[2] As a salt of a dicarboxylic acid, its solubility is heavily influenced by the ionic nature imparted by the potassium ions and the hydrogen-bonding capabilities of the carboxylate groups.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₈K₂O₄ | [1] |

| Molecular Weight | 222.32 g/mol | [2] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 185 °C (literature) | [1] |

Understanding these fundamental properties is crucial for predicting and interpreting its solubility behavior in different solvent environments.

The Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a highly polar and ionic compound, its solubility is primarily dictated by its interactions with the solvent molecules.

In polar protic solvents like water, the high dielectric constant and the ability to form strong hydrogen bonds facilitate the dissolution of ionic compounds. The water molecules can effectively solvate the potassium cations (K⁺) and the adipate anions (C₆H₈O₄²⁻), overcoming the lattice energy of the crystal structure.

In polar aprotic solvents , such as acetone, while there is a significant dipole moment, the absence of acidic protons limits their ability to form strong hydrogen bonds with the carboxylate groups of the adipate anion. Consequently, the solubility is expected to be lower than in water.

In nonpolar solvents , like hexane or toluene, the van der Waals forces are the predominant intermolecular interactions. These weak forces are insufficient to overcome the strong ionic attractions within the this compound crystal lattice, leading to very low solubility.

The following diagram illustrates the key factors influencing the dissolution process of this compound in a polar solvent like water.

Caption: Dissolution mechanism of this compound in a polar solvent.

Solubility of this compound in Water

This compound is known to be highly soluble in water.[1][2] This is attributed to the strong ion-dipole interactions between the potassium and adipate ions and the water molecules.

Quantitative Solubility in Water:

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 20 | ~60 | [2][3] |

Temperature Dependence of Aqueous Solubility

Solubility of this compound in Organic Solvents

The solubility of this compound in organic solvents is expected to be significantly lower than in water, due to the reduced polarity and hydrogen bonding capacity of most organic liquids.

Qualitative Solubility in Common Organic Solvents:

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | Moderately Soluble | Can form hydrogen bonds and has a relatively high dielectric constant. |

| Ethanol | Polar Protic | Sparingly Soluble | Lower polarity and dielectric constant compared to methanol. |

| Acetone | Polar Aprotic | Slightly Soluble | Lacks hydrogen bond donating ability, limiting its interaction with the adipate anion. |

| Dichloromethane | Nonpolar | Insoluble | Low polarity and inability to form strong interactions with the ionic salt. |

| Hexane | Nonpolar | Insoluble | Very low polarity, unable to overcome the crystal lattice energy. |

It is crucial to note that the above table is based on theoretical principles. Experimental verification is essential for obtaining accurate solubility data.

Experimental Protocols for Solubility Determination

The following protocols provide detailed, step-by-step methodologies for the experimental determination of this compound solubility.

Protocol 1: Determination of Aqueous Solubility as a Function of Temperature

This protocol is based on the isothermal method, where a saturated solution is prepared at a specific temperature and the concentration of the dissolved solute is determined gravimetrically.

Materials and Equipment:

-

This compound (analytical grade)

-

Distilled or deionized water

-

Temperature-controlled water bath or shaker

-

Calibrated thermometer

-

20 mL glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringes with filters (0.45 µm pore size)

-

Pre-weighed weighing dishes

-

Analytical balance (readable to 0.1 mg)

-

Drying oven

Experimental Workflow:

Caption: Workflow for determining aqueous solubility.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a known mass of distilled water in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled water bath set to the desired temperature. Stir the solution vigorously using a magnetic stirrer for at least 24 hours to ensure that equilibrium is reached.

-

Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed weighing dish and record the exact mass of the solution.

-

Drying: Place the weighing dish in a drying oven set at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 105 °C).

-

Weighing: Once all the water has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried this compound.

-

Constant Mass: Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation: The solubility (S) in grams per 100 mL of water can be calculated using the following formula:

S = (mass of dried salt / mass of water in the aliquot) * 100

The mass of water in the aliquot is the difference between the mass of the solution and the mass of the dried salt.

Protocol 2: Determination of Solubility in Organic Solvents

A similar gravimetric method can be employed to determine the solubility in organic solvents.

Modifications for Organic Solvents:

-

Solvent Selection: Choose analytical grade organic solvents.

-

Safety Precautions: Work in a well-ventilated fume hood, especially when using volatile or flammable solvents.

-

Drying Temperature: The drying temperature in the oven should be adjusted to be above the boiling point of the organic solvent but below the decomposition temperature of this compound. A vacuum oven may be beneficial for removing high-boiling point solvents at lower temperatures.

-

Sealing: Ensure the vials are tightly sealed to prevent solvent evaporation during equilibration, especially for volatile solvents.

Conclusion

This compound exhibits high solubility in water, a characteristic driven by its ionic nature. Its solubility in organic solvents is expected to be significantly lower and dependent on the polarity and hydrogen bonding capabilities of the solvent. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the solubility of this compound in various solvent systems. Accurate solubility data is fundamental for the successful design of formulations, crystallization processes, and other applications in the pharmaceutical and chemical industries.

References

-

Grokipedia. Potassium adipate. [Link]

-

PubChem. Potassium adipate. National Institutes of Health. [Link]

-

Ataman Kimya. POTASSIUM ADIPATE. [Link]

-

Education.com. Testing the Solubility of Common Liquid Solvents. [Link]

-

ResearchGate. The Experimental Determination of Solubilities. [Link]

-

Fountainhead Press. Determining Solubility of an Unknown Salt at Various Temperatures. [Link]

-

Experiment 4 Solubility of a Salt. Experiment 4 Solubility of a Salt. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

Sources

"Thermodynamic properties of dipotassium adipate"

An In-Depth Technical Guide to the Thermodynamic Properties of Dipotassium Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential thermodynamic properties of this compound (C₆H₈K₂O₄), a potassium salt of the dicarboxylic adipic acid. While this compound sees use as an acidity regulator in the food industry, its behavior in aqueous solutions is of significant interest to pharmaceutical and materials scientists for its potential role in formulation, stability, and process chemistry.[1] This document moves beyond a simple data sheet to offer a foundational understanding of the key thermodynamic characteristics of this compound. It details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for determining critical parameters such as solubility, thermal stability, and solution behavior. Furthermore, it introduces thermodynamic models, like the Pitzer equations, essential for predicting these properties in complex, high-ionic-strength solutions. The synthesis of experimental methodology and theoretical modeling herein serves as a robust framework for researchers engaged in the characterization of ionic organic compounds.

Introduction: The Scientific Imperative for Thermodynamic Characterization

This compound, the dipotassium salt of hexanedioic acid, is a simple organic salt with the chemical structure K⁺⁻OOC(CH₂)₄COO⁻K⁺. Its properties as a food additive, E number E357, are well-established.[1][2] However, the thermodynamic behavior of this and similar dicarboxylate salts in aqueous solutions is a critical area of study for several advanced applications. In pharmaceutical sciences, understanding the solubility, solution activity, and thermal stability of salts is paramount for drug formulation, predicting shelf-life, and designing crystallization processes.

The thermodynamic properties dictate how a substance will behave under changing conditions of temperature, pressure, and composition. For an ionic species like this compound, these properties govern its interaction with water, influencing factors from dissolution rates to the colligative properties of the resulting solution. This guide provides the necessary scientific framework for a thorough investigation of these characteristics.

Physicochemical and Solution Properties

A baseline understanding of the fundamental physicochemical properties is the starting point for any in-depth thermodynamic analysis.

Core Properties

This compound is typically encountered as a white, odorless crystalline powder.[3] Key identifying information is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 19147-16-1 | [3][4] |

| Molecular Formula | C₆H₈K₂O₄ | [2][3] |

| Molecular Weight | 222.32 g/mol | [1][2] |

| Appearance | White crystalline powder | [2][5] |

Solubility in Aqueous Media

Solubility is a cornerstone thermodynamic property. For this compound, the reported solubility is approximately 60 g per 100 mL of water at 20°C.[3][6] This high solubility indicates strong ion-dipole interactions between the potassium and adipate ions and water molecules. However, a single data point is insufficient for comprehensive analysis. A full thermodynamic characterization requires determining the solubility curve as a function of temperature.

The isothermal saturation method is a robust and widely used technique to determine the temperature-dependent solubility of a compound.

Causality and Rationale: This method ensures that the system reaches true thermodynamic equilibrium at each target temperature. By approaching equilibrium from both undersaturated and supersaturated states (when possible), one can confirm the accuracy of the solubility limit and avoid artifacts from metastable states.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of deionized water in a jacketed glass vessel equipped with a magnetic stirrer. The excess solid phase is crucial to ensure saturation is maintained throughout the experiment.

-

Equilibration: Set the circulator for the vessel jacket to the first target temperature (e.g., 283.15 K / 10°C). Allow the suspension to stir for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at sequential time points until the concentration plateaus.

-

Sampling: Stop the stirring and allow the undissolved solid to settle for at least 1-2 hours while maintaining the temperature. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled pipette fitted with a fine filter (e.g., a syringe filter) to prevent aspiration of solid particles.

-

Quantification: Transfer the aliquot to a volumetric flask and dilute as necessary. Analyze the concentration of this compound using a suitable analytical technique. Gravimetric analysis (evaporating the solvent and weighing the residual salt) is a straightforward method. Alternatively, techniques like ion chromatography could be used.

-

Iteration: Increase the temperature of the circulating bath to the next setpoint (e.g., 293.15 K, 303.15 K, etc.) and repeat steps 2-4.

-

Data Analysis: Plot the measured solubility (in mol·kg⁻¹ or g/100g water) as a function of temperature (in Kelvin).

Below is a diagram illustrating the experimental logic for determining the solubility curve.

Thermal Properties and Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for understanding the stability, decomposition, and phase behavior of materials.[7][8] While some sources cite a melting point around 185°C for this compound, this data is often presented without clear experimental validation and may be conflated with other substances.[2][5] A systematic thermal analysis is required for authoritative characterization.

Expert Insight: For a hygroscopic or hydrated salt, it is critical to run TGA before DSC.[5] TGA will identify the temperature at which water is lost. If a DSC experiment is run through this temperature range, the large endotherm from water evaporation can obscure other important transitions, such as a glass transition or a subtle polymorphic phase change.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and the composition of hydrated salts.[10]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina or platinum).[11]

-

Experimental Conditions: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen at a flow rate of 50-100 mL/min) to prevent oxidative decomposition.[11]

-

Thermal Program: Heat the sample at a constant rate, for example, 10°C/min, from ambient temperature to a final temperature well above any expected decomposition (e.g., 600°C).

-

Data Analysis: Plot the sample mass (%) versus temperature. The onset temperature of a mass loss step indicates the beginning of decomposition or dehydration. The derivative of this curve (DTG) can be plotted to clearly identify the temperature of the maximum rate of mass loss.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions.[12]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (2-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid; for samples that may release volatiles, a pinhole lid is recommended.

-

Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Execute a heat-cool-heat cycle. For example:

-

Heat 1: Ramp from 25°C to 200°C at 10°C/min. This removes any prior thermal history.

-

Cool: Cool from 200°C to -20°C at 10°C/min.

-

Heat 2: Ramp from -20°C to 250°C at 10°C/min. The data from this second heating scan is typically used for analysis of melting points and other transitions.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) will appear as peaks. The integrated area of a melting peak corresponds to the enthalpy of fusion (ΔHfus).

Thermodynamic Modeling of Aqueous Solutions

For electrolyte solutions where ion-ion interactions are significant, ideal solution theories are inadequate. The behavior of aqueous this compound, especially at concentrations relevant to industrial or pharmaceutical processes, must be described using models that account for these non-ideal interactions.

Activity Coefficients

The activity coefficient (γ) is a factor that corrects the molar concentration to account for deviations from ideal thermodynamic behavior.[13] For an electrolyte like this compound (K₂A), which dissociates into 2K⁺ and A²⁻ ions, we are often interested in the mean ionic activity coefficient (γ±).

The Pitzer Model

The Pitzer model is a powerful and widely used semi-empirical framework for calculating activity coefficients and other thermodynamic properties in electrolyte solutions, valid up to high ionic strengths.[14][15] The equations are derived from a virial expansion of the excess Gibbs free energy.[16]

The Pitzer equation for the mean ionic activity coefficient (γ±) of a 2:1 electrolyte like this compound involves several terms:

-

A Debye-Hückel term for long-range electrostatic interactions.

-

Virial coefficients (β⁽⁰⁾, β⁽¹⁾, and Cᵠ) that account for short-range binary (cation-anion) and ternary (ion-ion-ion) interactions.[17]

Conclusion

The thermodynamic characterization of this compound is a multi-faceted task that combines precise experimental measurement with robust theoretical modeling. This guide has outlined the foundational properties and provided detailed, scientifically-grounded protocols for determining solubility and thermal behavior. The isothermal saturation method provides reliable solubility data as a function of temperature, while a combined TGA/DSC approach yields a complete picture of thermal stability and phase transitions. For describing the non-ideal behavior of its aqueous solutions, the Pitzer model stands as the authoritative framework. By following the methodologies presented here, researchers can build a comprehensive thermodynamic profile of this compound, enabling its effective application in drug development, materials science, and process chemistry.

References

- Aqueous electrolyte solution modelling: Limitations of the Pitzer equations. (n.d.). Advanced Thermodynamics.

-

Pitzer equations. (n.d.). Wikipedia. Retrieved from [Link]

-

Ferreira, L. A., & Vital, B. (2020). Estimation of the Pitzer Parameters for 1–1, 2–1, 3–1, 4–1, and 2–2 Single Electrolytes at 25 °C. Journal of Chemical & Engineering Data, 65(4), 1735–1747. Retrieved from [Link]

-

Ge, X., Zhang, M., Guo, M., & Wang, J. (2018). Comparison Among Pitzer Model and Solvation Models. Calculation of Osmotic and Activity Coefficients and Dilution Enthalpy for Single-Electrolyte Aqueous Solutions. Industrial & Engineering Chemistry Research, 57(29), 9654–9673. Retrieved from [Link]